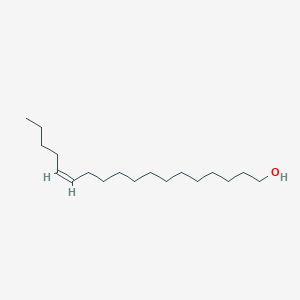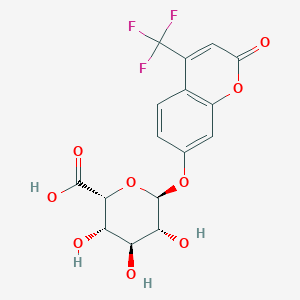
4-Trifluoromethylumbelliferyl iduronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trifluoromethylumbelliferyl iduronide (4-TMU) is a chemical compound that is used in scientific research to study the activity of enzymes involved in the breakdown of carbohydrates. It is a synthetic substrate that is often used to measure the activity of the enzyme iduronidase, which is involved in the degradation of glycosaminoglycans (GAGs) in the body.
作用机制
4-Trifluoromethylumbelliferyl iduronide is a substrate for iduronidase, meaning that it is broken down by the enzyme into smaller molecules. As iduronidase breaks down 4-Trifluoromethylumbelliferyl iduronide, it releases a fluorescent molecule that can be detected using a fluorometer. The rate at which 4-Trifluoromethylumbelliferyl iduronide is broken down by iduronidase can be used to measure the activity of the enzyme.
生化和生理效应
4-Trifluoromethylumbelliferyl iduronide is a synthetic substrate that is not found naturally in the body. As such, it does not have any direct biochemical or physiological effects on the body. However, its use in scientific research has led to a better understanding of the activity of iduronidase and its role in the breakdown of GAGs.
实验室实验的优点和局限性
One of the main advantages of using 4-Trifluoromethylumbelliferyl iduronide in laboratory experiments is its high sensitivity. 4-Trifluoromethylumbelliferyl iduronide can detect very low levels of iduronidase activity, making it a valuable tool for researchers studying the enzyme. Additionally, 4-Trifluoromethylumbelliferyl iduronide is relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of using 4-Trifluoromethylumbelliferyl iduronide is that it is not specific to iduronidase. Other enzymes can also break down 4-Trifluoromethylumbelliferyl iduronide, leading to false positives in experiments. Additionally, 4-Trifluoromethylumbelliferyl iduronide does not measure the activity of iduronidase in the context of the whole cell or organism, meaning that its results may not accurately reflect the enzyme's activity in vivo.
未来方向
There are several future directions for the use of 4-Trifluoromethylumbelliferyl iduronide in scientific research. One area of interest is the development of new substrates that are more specific to iduronidase and less prone to false positives. Additionally, researchers are exploring the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new therapies for MPS and other diseases related to GAG accumulation. Finally, there is ongoing research into the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new diagnostic tests for MPS and other GAG-related diseases.
合成方法
4-Trifluoromethylumbelliferyl iduronide is synthesized by reacting 4-trifluoromethylumbelliferone with iduronic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-Trifluoromethylumbelliferyl iduronide, which is a fluorescent molecule that can be easily detected in laboratory experiments.
科学研究应用
4-Trifluoromethylumbelliferyl iduronide is widely used in scientific research to measure the activity of iduronidase, an enzyme that is involved in the breakdown of GAGs. GAGs are complex carbohydrates that are found in many tissues in the body, including the brain, cartilage, and connective tissue. Deficiencies in iduronidase activity can lead to the accumulation of GAGs in the body, which can cause a range of diseases known as mucopolysaccharidoses (MPS). 4-Trifluoromethylumbelliferyl iduronide is used to measure iduronidase activity in both in vitro and in vivo experiments.
属性
CAS 编号 |
128095-54-5 |
|---|---|
产品名称 |
4-Trifluoromethylumbelliferyl iduronide |
分子式 |
C16H13F3O9 |
分子量 |
406.26 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |
InChI 键 |
MCDDIRXDQVYRLC-RLPMIEJPSA-N |
手性 SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
规范 SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
同义词 |
4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)
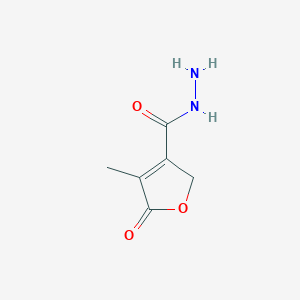
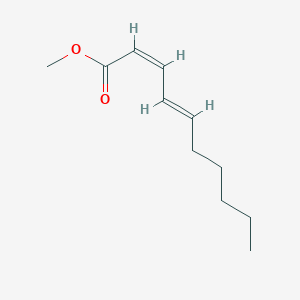
![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)

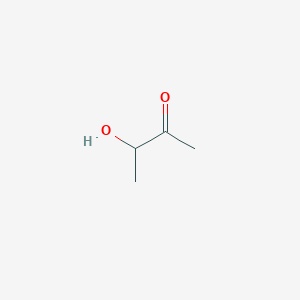



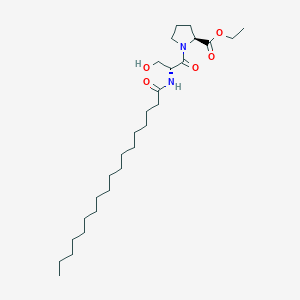
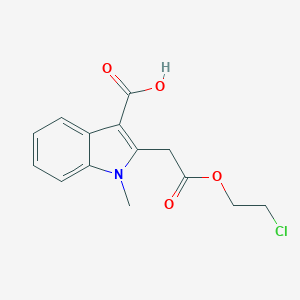
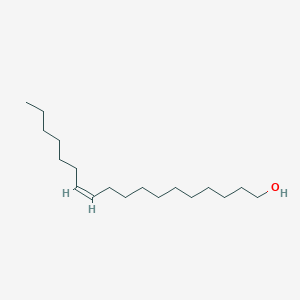
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
